5,6-Dichloro-1-ethoxycarbonyl-7-azaindole
Overview
Description
5,6-Dichloro-1-ethoxycarbonyl-7-azaindole is a chemical compound with the molecular formula C10H8Cl2N2O2 . It is a derivative of azaindole, a class of compounds that have been recognized as privileged structures in biological process modulation, medicinal chemistry, and drug discovery programs .
Synthesis Analysis
Azaindoles can be synthesized from chloroamino-N-heterocycles through an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles can be achieved starting from nicotinic acid derivatives or 2,6-dichloropyridine .Molecular Structure Analysis
The molecular structure of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole consists of a pyrrolo[2,3-b]pyridine core with an ethoxycarbonyl group at the 1-position and two chlorine atoms at the 5 and 6 positions .Chemical Reactions Analysis
Azaindoles can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions, followed by Pd-catalyzed tandem C-N couplings and cyclizations with amines to provide 6-azaindoles .Physical And Chemical Properties Analysis
The molecular weight of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole is 259.09 . More detailed physical and chemical properties were not found in the retrieved sources.Safety And Hazards
Future Directions
Azaindoles have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . The development of synthetic, elegant techniques for the functionalization of azaindoles continues to be an active area of research . Future directions may include the exploration of novel and effective methods for functionalization of the azaindole template .
properties
IUPAC Name |
ethyl 5,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)14-4-3-6-5-7(11)8(12)13-9(6)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDOSGPGHVPQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC2=CC(=C(N=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-1-ethoxycarbonyl-7-azaindole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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